D-Arabinose-2-d
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Overview
Description
D-Arabinose-2-d is a pentose sugar with the molecular formula C(_5)H(_10)O(_5) It is a stereoisomer of arabinose, a naturally occurring sugar found in various plant polysaccharides
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Arabinose-2-d can be synthesized through several methods. One common approach involves the reduction of D-arabinose using sodium borohydride. Another method includes the oxidation of D-glucose followed by a series of chemical reactions to convert it into D-arabinose .
Industrial Production Methods
Industrial production of this compound often involves the enzymatic conversion of plant-derived polysaccharides. Enzymes such as arabinofuranosidase and arabinose isomerase are used to break down complex carbohydrates into D-arabinose, which is then further processed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
D-Arabinose-2-d undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form arabinonic acid.
Reduction: It can be reduced to form arabinitol.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride is frequently
Biological Activity
D-Arabinose-2-d, a rare sugar and an isomer of D-arabinose, has garnered attention in recent years for its diverse biological activities. This article explores its mechanisms of action, effects on various biological systems, and potential therapeutic applications based on recent research findings.
Overview of this compound
D-Arabinose is a pentose sugar that plays significant roles in various biological processes. This compound is a deuterated form, which can be traced in metabolic studies due to its unique isotopic labeling. This compound has been studied primarily for its effects on cancer cells, microbial growth, and potential roles in metabolic pathways.
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Cell Cycle Arrest and Autophagy Induction
Recent studies have demonstrated that D-arabinose induces cell cycle arrest in cancer cells, particularly breast cancer cell lines. The mechanism involves the activation of the p38 MAPK signaling pathway, which promotes autophagy. Inhibition of autophagy using specific inhibitors reversed the cytotoxic effects of D-arabinose, highlighting its role in mediating growth suppression through autophagic processes . -
Inhibition of Tumor Cell Proliferation
D-Arabinose has been shown to significantly inhibit the proliferation of tumor cells in a dose-dependent manner. In vivo studies using mouse xenograft models confirmed that treatment with D-arabinose led to reduced tumor growth, further supporting its potential as an anti-cancer agent . -
Effects on Microbial Growth
The compound also exhibits inhibitory effects on bacterial biofilm formation and growth. For instance, it suppresses biofilm development on titanium surfaces and inhibits the growth of Caenorhabditis elegans in a concentration-dependent manner . This suggests that D-arabinose may have applications in controlling microbial infections.
Table 1: Summary of Biological Activities of this compound
Case Study: Cancer Research
A pivotal study explored the effects of D-arabinose on breast cancer cells, revealing that it not only inhibited cell proliferation but also induced autophagy through specific signaling pathways. The study utilized various assays including CCK-8 for cell viability and flow cytometry for cell cycle analysis, establishing a clear link between D-arabinose exposure and cellular responses indicative of growth inhibition .
Case Study: Microbial Interactions
Another study focused on the impact of D-arabinose on microbial growth dynamics. It was found that this sugar could significantly reduce bacterial populations and biofilm formation, suggesting its potential use as an antibacterial agent in clinical settings .
Properties
IUPAC Name |
(2S,3R,4R)-2-deuterio-2,3,4,5-tetrahydroxypentanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i3D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-PINTTZNNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C=O)([C@@H]([C@@H](CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.